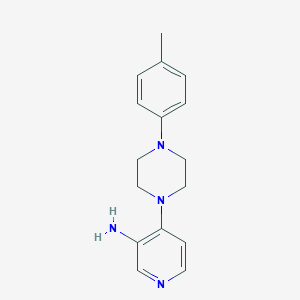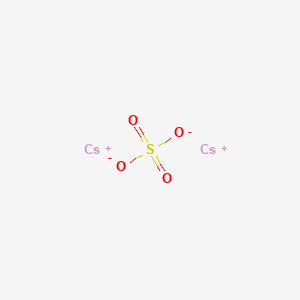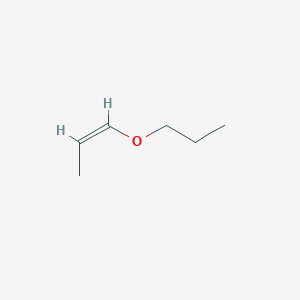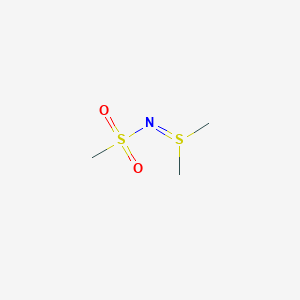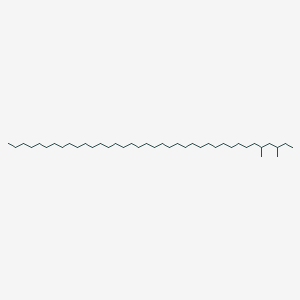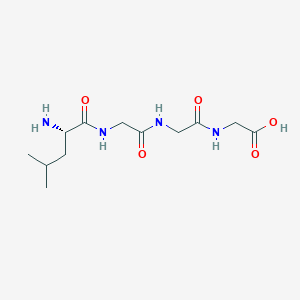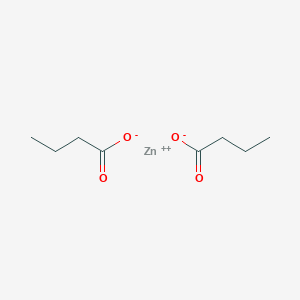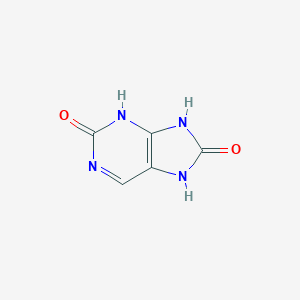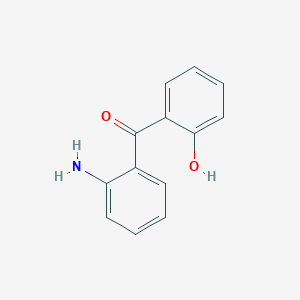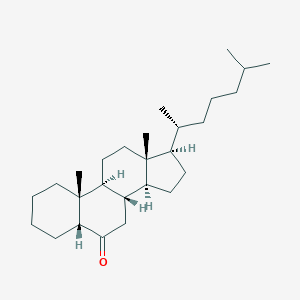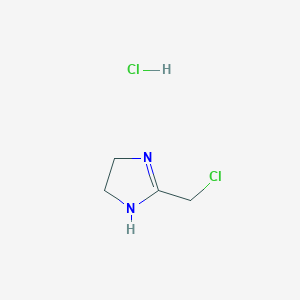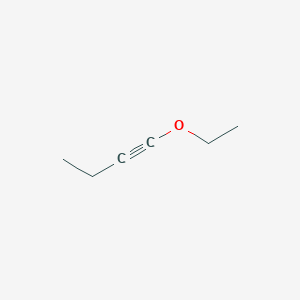
1-Ethoxy-1-butyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxy-1-butyne, also known as ethyl propargyl ether, is a chemical compound that belongs to the family of alkynes. It is a colorless liquid that is used in various scientific research applications.
Wirkmechanismus
The mechanism of action of 1-Ethoxy-1-butyne is not well understood. However, it is believed to act as an alkylating agent, reacting with various nucleophiles such as amino acids, DNA, and RNA. This leads to the formation of covalent bonds between the compound and the nucleophile, which can result in changes in the structure and function of the molecule.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1-Ethoxy-1-butyne have not been extensively studied. However, it has been shown to have cytotoxic effects on various cancer cell lines, indicating its potential as an anti-cancer agent. It has also been shown to inhibit the growth of bacteria and fungi, suggesting its potential as an antimicrobial agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Ethoxy-1-butyne in lab experiments is its ease of synthesis. It is also a relatively stable compound, making it easy to handle and store. However, one limitation is its potential toxicity, which can pose a risk to researchers if not handled properly. In addition, its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-Ethoxy-1-butyne. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine its efficacy and safety in vivo, as well as its mechanism of action. Another area of interest is its potential as an antimicrobial agent. Studies are needed to determine its activity against various types of bacteria and fungi, as well as its mechanism of action. In addition, research on the use of 1-Ethoxy-1-butyne in the synthesis of novel organic compounds and polymer materials is also an area of interest.
Synthesemethoden
1-Ethoxy-1-butyne can be synthesized by reacting propargyl alcohol with 1-Ethoxy-1-butyne iodide in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and produces 1-Ethoxy-1-butyne as the main product. The synthesis method is simple and efficient, making it a popular choice for producing this compound.
Wissenschaftliche Forschungsanwendungen
1-Ethoxy-1-butyne has been used in various scientific research applications. It is commonly used as a reagent in organic synthesis reactions to introduce the propargyl group into organic molecules. It has also been used as a starting material for the synthesis of other compounds such as pyrazoles, pyrimidines, and triazoles. In addition, 1-Ethoxy-1-butyne has been used in the preparation of polymer materials and as a solvent in electrochemical studies.
Eigenschaften
CAS-Nummer |
14272-91-4 |
|---|---|
Produktname |
1-Ethoxy-1-butyne |
Molekularformel |
C6H10O |
Molekulargewicht |
98.14 g/mol |
IUPAC-Name |
1-ethoxybut-1-yne |
InChI |
InChI=1S/C6H10O/c1-3-5-6-7-4-2/h3-4H2,1-2H3 |
InChI-Schlüssel |
NUXCHNORRRTFCY-UHFFFAOYSA-N |
SMILES |
CCC#COCC |
Kanonische SMILES |
CCC#COCC |
Synonyme |
1-Ethoxy-1-butyne |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,2,3-Propanetricarboxylic acid, 2-[(trimethylsilyl)oxy]-, tris(trimethylsilyl) ester](/img/structure/B79612.png)
